molecular formula C6H7N3O B126095 Picolinohydrazide CAS No. 1452-63-7

Picolinohydrazide

Cat. No.: B126095
CAS No.: 1452-63-7
M. Wt: 137.14 g/mol
InChI Key: BAQLNPIEFOYKNB-UHFFFAOYSA-N
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Description

Picolinohydrazide (C₆H₅N₃O) is a heterocyclic hydrazide derived from picolinic acid (2-pyridinecarboxylic acid). Its structure features a pyridine ring substituted with a hydrazide group (–CONHNH₂), enabling versatile coordination chemistry and reactivity. It is widely used in synthesizing Schiff bases, metal complexes, and heterocyclic compounds for applications in fluorescence sensing, catalysis, and medicinal chemistry .

Synthesis: this compound is typically synthesized via hydrazinolysis of picolinic acid esters or condensation reactions. For example, in , a pyrene-derived this compound compound was synthesized with an 85% yield using methanol/dichloromethane solvent systems. Its crystalline structure (monoclinic, space group P2₁/c) exhibits key bond lengths (C=O: 1.229 Å) and dihedral angles (42.66° between pyridine and pyrrole rings), critical for intermolecular hydrogen bonding .

Mechanism of Action

Target of Action

Picolinohydrazide primarily targets Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

This compound interacts with SDH by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by various interactions including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH disrupts the normal function of the enzyme, leading to changes in cellular energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle . By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate within the cycle, which can lead to a decrease in the production of ATP, the main energy currency of the cell .

Result of Action

The inhibition of SDH by this compound leads to changes in the structure of mycelia and cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can disrupt normal cellular function and lead to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s fluorescence emission intensity maximizes at 90% water-DMSO medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .

Biochemical Analysis

Biochemical Properties

Picolinohydrazide plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity . This interaction is primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .

Cellular Effects

This compound has been observed to influence cell function significantly. It increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds with the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability and long-term effects on cellular function in laboratory settings. It changes the structure of mycelia and cell membrane .

Metabolic Pathways

This compound is involved in the metabolic pathway of succinate dehydrogenase, an enzyme involved in the citric acid cycle . It interacts with this enzyme, affecting metabolic flux and metabolite levels.

Biological Activity

Picolinohydrazide, a derivative of picolinic acid, has garnered attention in recent years due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, particularly in the fields of parasitology, oncology, and organic synthesis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is synthesized from picolinic acid through a hydrazine reaction. The general structure can be represented as follows:

C6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}

The synthesis involves the reaction of picolinic acid with hydrazine or its derivatives, producing various functionalized derivatives that enhance biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound derivatives as antiparasitic agents. For instance, a study focused on diacyl-hydrazide compounds demonstrated significant activity against Leishmania donovani, a causative agent of visceral leishmaniasis. The lead compound exhibited an IC50 value of approximately 1.3 μM against infected macrophages, indicating potent leishmanicidal activity with a favorable therapeutic window (CC50/IC50 = 79) . This suggests that modifications to the this compound structure could yield effective treatments for leishmaniasis and related diseases.

Antitumor Activity

This compound has also been investigated for its antitumor properties. A study evaluated the inhibitory effects of synthesized picolinohydrazides on metastatic tumor-derived proteins. The results indicated that these compounds could inhibit tumor growth by targeting specific exosomal proteins associated with cancer metastasis . The structure-activity relationship (SAR) analysis revealed that certain modifications to the hydrazide moiety significantly enhanced cytotoxicity against various cancer cell lines.

Antibacterial Activity

The antibacterial potential of this compound complexes has been documented as well. Research on N′-(2-oxoindolin-3-ylidene)this compound and its metal complexes (Co(II), Ni(II), Cu(II)) showed promising antibacterial activity against pathogenic bacteria. These complexes inhibited bacterial growth effectively, suggesting that metal coordination could enhance the biological efficacy of picolinohydrazides .

The mechanisms underlying the biological activities of picolinohydrazides involve various pathways:

  • Inhibition of Enzymatic Activity : Picolinohydrazides may inhibit enzymes critical for parasite survival or tumor proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Metal Coordination : The formation of metal complexes can alter solubility and bioavailability, enhancing therapeutic effects.

Data Table: Summary of Biological Activities

Biological ActivityCompound/DerivativeTarget Organism/Cell LineIC50/CC50 ValuesReference
AntiparasiticDiacyl-hydrazideLeishmania donovaniIC50 ~ 1.3 μM
AntitumorPicolinohydrazidesMetastatic tumor cellsVaries
AntibacterialN′-(2-oxoindolin-3-ylidene)this compoundPathogenic bacteriaInhibitory

Case Studies

  • Leishmaniasis Treatment : A case study highlighted the effectiveness of a specific diacyl-hydrazide derivative against L. donovani, demonstrating a significant reduction in parasitic load in infected macrophages.
  • Cancer Metastasis : Another study explored the application of modified picolinohydrazides in inhibiting exosomal proteins in metastatic tumors, leading to reduced cell migration and invasion.

Scientific Research Applications

Medicinal Applications

Picolinohydrazide and its derivatives exhibit a wide range of biological activities, making them valuable in drug development.

Antibacterial Activity

Research indicates that this compound derivatives possess notable antibacterial properties. A study synthesized various hydrazones based on this compound and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Some compounds demonstrated high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL for certain derivatives against pathogenic strains .

Antitubercular Properties

This compound has been investigated for its potential as an antitubercular agent. It acts as a precursor to compounds that inhibit the enzyme enoyl reductase (Mtb InhA), crucial for mycobacterial cell wall synthesis. Structural analogs of this compound have shown varying degrees of efficacy, with some exhibiting promising results in inhibiting Mycobacterium tuberculosis .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Several studies indicate that this compound derivatives can induce apoptosis in cancer cells through different mechanisms, including the modulation of oxidative stress pathways and the inhibition of specific cancer-related enzymes .

Catalytic Applications

This compound-based covalent organic polymers (COPs) have emerged as efficient catalysts in organic reactions.

Knoevenagel Reaction

Recent research highlights the use of this compound-derived COPs as catalysts for the Knoevenagel condensation reaction. These polymers facilitate the reaction between aldehydes and active methylene compounds, providing a metal-free alternative that enhances reaction efficiency and selectivity .

Hydrosilylation of Ketones

Picolinohydrazides have been utilized as ligands in zinc-catalyzed hydrosilylation reactions. This application showcases their role in facilitating the reduction of ketones, demonstrating their versatility beyond traditional catalytic roles .

Structural Studies and Characterization

Understanding the structural properties of this compound is essential for its application in drug design and catalysis.

Crystal Structure Analysis

The crystal structure of this compound has been characterized using X-ray diffraction techniques, revealing insights into its molecular conformation and packing behavior. Such structural data are critical for predicting biological activity and optimizing compound design .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions between this compound derivatives and target proteins associated with various diseases, including tuberculosis. These studies help identify potential lead compounds for further development .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationActivity/PropertyReference
AntibacterialMIC as low as 10 µg/mL against pathogens
AntitubercularInhibits Mtb InhA; structural analog efficacy
AnticancerInduces apoptosis; modulates oxidative stress
Catalytic (Knoevenagel)Efficient metal-free catalyst
HydrosilylationLigand in zinc-catalyzed reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for picolinohydrazide derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via condensation reactions with aldehydes or ketones. For example, hydrazone ligands (e.g., H2L1) are prepared by refluxing this compound with substituted benzaldehydes (e.g., 3-bromo-2-hydroxybenzaldehyde) in ethanol under aerobic conditions . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity (ethanol or methanol), and reaction time (6–12 hours). Impurities are minimized using vacuum distillation and recrystallization in ether .

Q. Which spectroscopic techniques are critical for characterizing this compound complexes?

Key techniques include:

  • FT-IR : Confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and ligand-metal coordination (e.g., ν(N–O) shifts in VO(acac)2 complexes) .
  • UV-Vis : Identifies π→π* and n→π* transitions in hydrazone ligands (e.g., λmax at 300–400 nm) .
  • NMR : Resolves proton environments (e.g., aromatic protons at δ 7.0–8.9 ppm in DMSO-d6) and confirms Schiff base formation .

Q. What are the common applications of this compound in coordination chemistry?

this compound serves as a versatile ligand for synthesizing lanthanide complexes (e.g., Dy(III) or Eu(III)) and transition metal complexes (e.g., VO(acac)2). These complexes exhibit magnetic and nonlinear optical (NLO) properties . For example, Dy₂ complexes with this compound ligands show single-molecule magnet behavior .

Advanced Research Questions

Q. How can conflicting data on this compound reactivity be resolved (e.g., failed disulfide synthesis)?

Contradictions arise from subtle variations in reaction conditions. For instance, this compound (2x) failed to form disulfides in sulfur-mediated reactions due to steric hindrance from the pyridine ring, while alkyl hydrazides succeeded . Mitigation strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups to reduce steric effects.
  • Catalyst screening : Testing alternative catalysts (e.g., Cu(I) instead of S8).
  • Computational modeling : Using DFT to predict feasible reaction pathways .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Derivatives like (E)-N’-(2,5-dimethoxybenzylidene)this compound induce endoplasmic reticulum (ER) stress by disrupting calcium homeostasis, as shown via fluorescence assays and proteomic analysis . Antibacterial activity against S. aureus (MIC = 8 µg/mL) is attributed to membrane disruption, validated through SEM imaging and ROS assays .

Q. How can PICO(T) frameworks structure research on this compound’s pharmacological potential?

Example PICO(T) question:

  • Population : In vitro cancer cell lines (e.g., HeLa).
  • Intervention : this compound-Schiff base complexes.
  • Comparison : Untreated cells vs. cisplatin control.
  • Outcome : Apoptosis induction (measured via flow cytometry).
  • Time : 48-hour exposure .

Q. Methodological Considerations

Q. What experimental controls are essential for reproducibility in this compound synthesis?

  • Solvent purity : Use anhydrous ethanol to prevent hydrolysis.
  • Ambient conditions : Conduct reactions under inert gas (N2) if sensitive to oxidation .
  • Crystallization : Slow evaporation from DMF/ethanol mixtures ensures single-crystal growth for XRD validation .

Q. How should researchers address discrepancies in magnetic properties of this compound-lanthanide complexes?

Antiferromagnetic interactions in Dy₂ complexes may mask intramolecular ferromagnetism. Resolve via:

  • Dilution studies : Measuring magnetic susceptibility in frozen solutions.
  • Theoretical modeling : Applying CASSCF/NEVPT2 calculations to predict spin states .

Comparison with Similar Compounds

Structural and Functional Analogues

Picolinohydrazide belongs to the carbohydrazide family. Key analogues include:

  • Benzohydrazides : Replace the pyridine ring with a benzene ring.
  • Thiosemicarbazides : Substitute the hydrazide oxygen with sulfur (e.g., N-(pyridin-2-yl)hydrazinecarbothioamide, ).
  • Heterocyclic Hydrazides: Include isonicotinohydrazide (pyridine-4-carbohydrazide) or pyrazinecarbohydrazide.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Features Applications Synthesis Yield (%) Reference
This compound C₆H₅N₃O Pyridine ring, –CONHNH₂ group, planar structure Fluorescent probes, metal coordination 70–85
Benzohydrazide C₇H₇N₂O Benzene ring, –CONHNH₂ group Antimicrobial agents, corrosion inhibitors 67–98
N-(4-Fluorophenyl)this compound C₁₂H₁₀FN₃O Fluorine substitution enhances lipophilicity Antifungal agents 91 (derivative)
Thiosemicarbazide C₆H₆N₄S –CSNHNH₂ group, sulfur enhances metal-binding Anticancer, antiviral agents 68–76

Crystallographic and Computational Insights

  • Crystal Packing: this compound derivatives form 1D/2D supramolecular chains via N–H···O and O–H···N hydrogen bonds (). Benzohydrazides lack such directional interactions, resulting in less ordered crystals .
  • DFT Studies: The (Z)-N′-(2-oxoindolin-3-ylidene)this compound complex shows higher stability (ΔG = -342 kcal/mol) than thiosemicarbazide complexes, attributed to resonance stabilization .

Properties

IUPAC Name

pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLNPIEFOYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40162934
Record name 2-Pyridinecarboxylic acid, hydrazide
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Molecular Weight

137.14 g/mol
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CAS No.

1452-63-7
Record name Picolinohydrazide
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Record name 1452-63-7
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Record name 2-Pyridinecarboxylic acid, hydrazide
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Record name Picolinic Acid Hydrazide
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Record name PICOLINOHYDRAZIDE
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Synthesis routes and methods I

Procedure details

A mixture of ethyl pyridin-2-carboxylate (90 gm) and hydrazine (60 gm) in ethanol (400 ml) was stirred at 80° C. over a period of 4 h. Solvent was evaporated under vacuum to provide a crude mass. The crude mass was stirred with diethyl ether and the suspension was filtered and the wet cake washed with small quantity of ethanol (50 ml) to provide title compound in 76 gm quantity (93%) as a white solid.
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Synthesis routes and methods II

Procedure details

Compound 42 is prepared from methyl 3-mercaptobenzoate (41) and compound 42 under basic condition (e.g. 2-6-lutidine or DABCO). The ester functional group of compound 43 is then converted to hydrazide first (hydrazine reaction) and then Boc protecting group is deprotected under acidic condition (e.g. TFA) to afford compound 44.
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hydrazide
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Synthesis routes and methods III

Procedure details

Pyridine-2-carboxylic acid hydrazide is prepared as follows: 230 g (228 mL) of anhydrous hydrazine is added, over a period of 10-15 minutes, to a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate ((ethyl picolinate) in 1750 mL of anhydrous ethanol. The reaction is exothermic. The solution is stirred and refluxed for 5 hours, then stirred at room temperature overnight. The crystalline product is filtered off, washed first with anhydrous alcohol and then with anhydrous ether, and air-dried to yield pyridine-2-carboxylic acid hydrazide, m.p. 95°-100°.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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